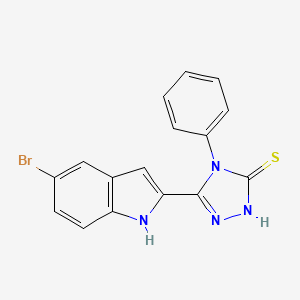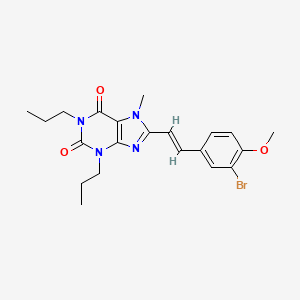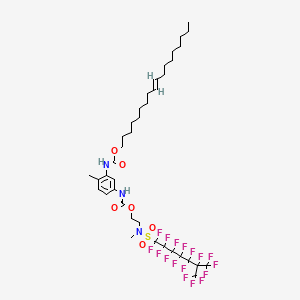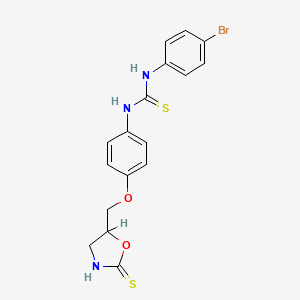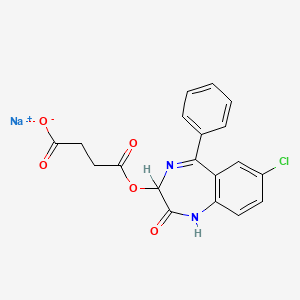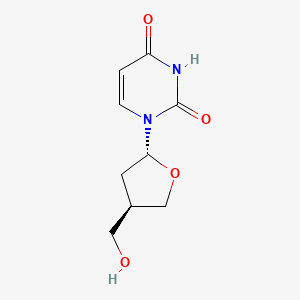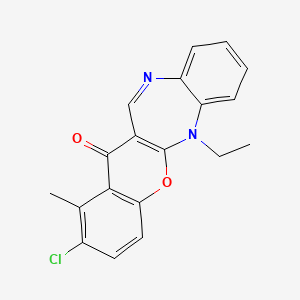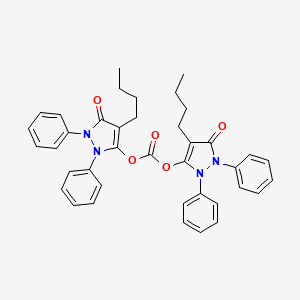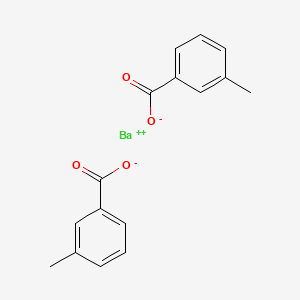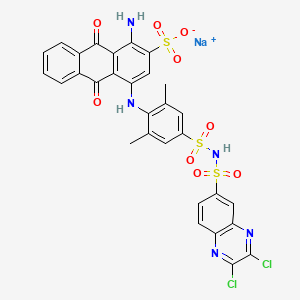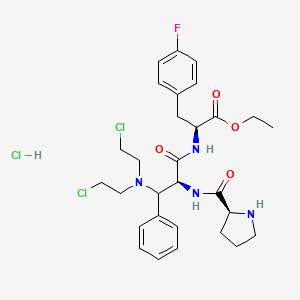
6'-Chloro-2-(ethylamino)-o-valerotoluidide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “C 3205” refers to 1-Cyclopentene-1,2-dicarboxylic anhydride, a valuable chemical used in various scientific and industrial applications. This compound is known for its unique structure and reactivity, making it a significant subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclopentene-1,2-dicarboxylic anhydride can be synthesized through the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride under controlled conditions. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1-Cyclopentene-1,2-dicarboxylic anhydride involves large-scale Diels-Alder reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes purification steps such as recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopentene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol.
Substitution: The anhydride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopentene-1,2-dicarboxylic acid.
Reduction: Cyclopentene-1,2-diol.
Substitution: Various substituted cyclopentene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopentene-1,2-dicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a dienophile in Diels-Alder reactions to synthesize complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentene-1,2-dicarboxylic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group.
Comparación Con Compuestos Similares
Similar Compounds
Maleic Anhydride: Similar in structure but differs in reactivity and applications.
Phthalic Anhydride: Another anhydride with different chemical properties and uses.
Uniqueness
1-Cyclopentene-1,2-dicarboxylic anhydride is unique due to its cyclopentene ring structure, which imparts distinct reactivity compared to other anhydrides. This uniqueness makes it valuable in specific synthetic applications where other anhydrides may not be suitable.
Propiedades
Número CAS |
102584-97-4 |
|---|---|
Fórmula molecular |
C14H22Cl2N2O |
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
N-(2-chloro-6-methylphenyl)-2-(ethylamino)pentanamide;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-4-7-12(16-5-2)14(18)17-13-10(3)8-6-9-11(13)15;/h6,8-9,12,16H,4-5,7H2,1-3H3,(H,17,18);1H |
Clave InChI |
LVBAFLPFSUTHEG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)NC1=C(C=CC=C1Cl)C)NCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


